2-methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate
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Overview
Description
2-Methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate is a heterocyclic compound that combines a pyran ring with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl propionate with thiophene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate
- Methyl 2-oxo-2H-pyran-3-carboxylate
Uniqueness
2-Methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate is unique due to the combination of the pyran and thiophene rings, which imparts distinct electronic and structural properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H8O4S |
---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H8O4S/c1-7-10(8(12)4-5-14-7)15-11(13)9-3-2-6-16-9/h2-6H,1H3 |
InChI Key |
RKPGZAYUYSIQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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